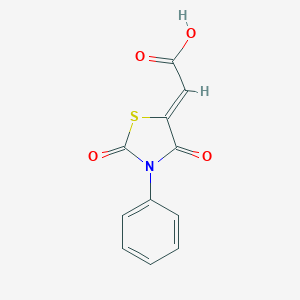

(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid

Descripción

(Z)-2-(2,4-Dioxo-3-phenylthiazolidin-5-ylidene)acetic acid is a thiazolidinone derivative characterized by a Z-configuration at the C5-ylidene position and a phenyl substituent at the N3 position. This compound belongs to a broader class of thiazolidinones, which are known for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties .

Synthesis: The compound is typically synthesized via condensation reactions involving thiazolidine-2,4-dione and appropriate aldehydes or ketones. For example, describes a method using DMF-DMA (dimethylformamide dimethyl acetal) to facilitate the formation of the ylidene moiety . highlights a related intermediate, (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, which is generated from 4-formylbenzoic acid and thiazolidine-2,4-dione .

Propiedades

IUPAC Name |

(2Z)-2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHHMBGZXVAYPN-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC(=O)O)SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C(=O)O)/SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkyl-Oxygen Cleavage of Ethyl Ester Precursors

A pivotal method for synthesizing thiazolidinone acetic acid derivatives involves the alkyl-oxygen cleavage of ester precursors. The patent DE2506410C3 details a procedure where ethyl (3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate is treated with 40% hydrogen bromide (HBr) in propionic acid at 0–5°C, followed by gradual warming to room temperature . The reaction proceeds via protonation of the ester oxygen, facilitating nucleophilic attack by bromide and subsequent elimination of ethanol. After 72 hours, the mixture is concentrated under reduced pressure, and the free acid is precipitated at pH 6 using sodium bicarbonate. This method yields 39% of the target acetic acid derivative after recrystallization .

For (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid, analogous conditions could be applied using ethyl (2Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetate as the starting material. The choice of carboxylic acid solvent (e.g., propionic or butyric acid) influences reaction efficiency, with longer-chain acids reducing side reactions .

Condensation of Thiazolidinedione Derivatives with Carbonyl Compounds

The Knoevenagel condensation is widely employed to form α,β-unsaturated carbonyl systems. A study in PMC demonstrates the synthesis of (2,4-dioxothiazolidin-5-ylidene)acetic acid derivatives via condensation of thiazolidine-2,4-dione with aromatic aldehydes . For the target compound, 3-phenylthiazolidine-2,4-dione can react with glyoxylic acid in the presence of a base (e.g., piperidine) to form the Z-configured exocyclic double bond.

Example Procedure :

-

3-Phenylthiazolidine-2,4-dione Synthesis :

-

React phenyl isothiocyanate with diethyl acetylenedicarboxylate in ethanol to form the thiazolidinedione core.

-

-

Knoevenagel Condensation :

This method offers moderate yields (40–50%) and requires careful pH control to prevent epimerization.

Hydrolysis of Ethyl (2Z)-2-(4-Oxothiazolidin-2-ylidene)acetate

Ethyl (2Z)-2-(4-oxo-2-thiazolidinylidene)acetate (CAS 26312-94-7) serves as a key intermediate . Hydrolysis of the ester group under acidic or basic conditions yields the corresponding acetic acid derivative:

Acidic Hydrolysis :

-

Reflux the ethyl ester in 6M HCl (1:10 w/v) for 4 hours.

-

Neutralize with NaOH to pH 6–7 and extract with ethyl acetate.

Basic Hydrolysis :

-

Stir the ester in 2M NaOH/ethanol (1:1 v/v) at 50°C for 2 hours.

-

Acidify with HCl to precipitate the product.

The Z-configuration is retained during hydrolysis due to the rigidity of the thiazolidinone ring.

Acylation of 5-Benzylidenethiazolidine-2,4-dione Derivatives

Acylation reactions using acid chlorides provide a route to introduce the acetic acid moiety. The PMC study describes reacting (2,4-dioxothiazolidin-5-ylidene)acetyl chloride with 5-benzylidenethiazolidine-2,4-dione derivatives in anhydrous pyridine :

Procedure :

-

Prepare (2,4-dioxothiazolidin-5-ylidene)acetyl chloride by treating the corresponding acid with thionyl chloride.

-

Add dropwise to a solution of 5-benzylidenethiazolidine-2,4-dione in pyridine at 0°C.

-

Stir for 2 hours, quench with ice-water, and extract with dichloromethane.

This method ensures regioselective acylation at the 5-position but requires strict anhydrous conditions.

Stereochemical Control and Optimization

The Z-configuration is thermodynamically favored due to conjugation with the thiazolidinone carbonyl groups. Key factors influencing stereoselectivity include:

-

Solvent Polarity : Polar solvents (e.g., DMF) stabilize the transition state, enhancing Z-selectivity.

-

Temperature : Lower temperatures (0–25°C) favor kinetic Z-isomer formation.

-

Catalysts : Lewis acids (e.g., ZnCl₂) accelerate imine formation without epimerization .

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound belongs to the thiazolidine family and is characterized by its unique structural features, including a phenyl group and a (Z)-configuration. The synthesis typically involves the condensation of thiazolidine derivatives with acetic acid precursors under acidic or basic conditions, often employing catalysts to enhance yield and purity .

Research indicates that (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 10 mg/mL, indicating potent antibacterial effects .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxicity against human tumor cell lines, with promising growth inhibition rates. The compound's mechanism involves interactions with specific molecular targets that modulate cellular signaling pathways .

Medicinal Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its derivatives are being explored for potential therapeutic applications in treating bacterial infections and cancer .

Table 1: Summary of Biological Activities

Computer-Aided Drug Design

Recent advancements in computer-aided drug design (CADD) have facilitated the exploration of the compound's interactions with target enzymes involved in bacterial resistance mechanisms. Molecular docking studies have identified potential binding sites, enhancing the understanding of its pharmacokinetic properties and drug-likeness .

Industrial Applications

In the industrial sector, this compound may find applications in developing new materials such as polymers or coatings due to its unique chemical properties. The compound's ability to undergo further chemical transformations makes it suitable for creating novel materials with tailored functionalities .

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Study : A study evaluated various derivatives of this compound against Gram-positive bacteria. Results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

- Anticancer Research : Another study assessed the efficacy of the compound against a panel of cancer cell lines. The results demonstrated a strong correlation between structural modifications and enhanced cytotoxicity, providing insights into designing more effective anticancer drugs .

Mecanismo De Acción

The mechanism of action of (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents at the C5-ylidene and N3 positions. Below is a comparison with key analogs:

Table 1: Structural Features of Selected Thiazolidinone Derivatives

Key Observations :

- Antifungal Activity : The 3-nitrobenzylidene analog (CAS 103503-34-0) demonstrates antifungal activity against Candida spp., unlike the target compound, which lacks this substituent .

- Synthetic Complexity : Pyrazole-containing derivatives (e.g., ) require multi-step synthesis involving heterocyclic intermediates, whereas simpler analogs (e.g., nitrobenzylidene) are synthesized via direct condensation .

Key Observations :

Key Observations :

- The target compound’s moderate cytotoxicity aligns with broader trends in thiazolidinones, where activity is often enhanced by electron-withdrawing groups (e.g., nitro) .

- Commercial analogs like Epalrestat derivatives are utilized in diabetes research, highlighting the therapeutic versatility of this class .

Actividad Biológica

(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms, which is known for its biological activity. The presence of the 2,4-dioxo moiety enhances its reactivity and potential as a pharmacophore.

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains. In a study involving quinazolin-2,4-dione derivatives, compounds with structural similarities demonstrated effective antibacterial activity against Staphylococcus aureus and Staphylococcus haemolyticus, with minimum inhibitory concentrations (MICs) ranging from 10 mg/mL to 13 mg/mL .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 2b | 10 | S. haemolyticus |

| 2c | 11 | S. aureus |

| 3c | 12 | S. haemolyticus |

2. Anti-Cancer Activity

Thiazolidine derivatives have shown promise in anti-cancer research. A study highlighted that certain thiazolidine compounds exhibited antiproliferative effects against multiple cancer cell lines including MDA-MB-231 and HT29 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some thiazolidine derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

- Antimicrobial Efficacy : A series of thiazolidine derivatives were synthesized and tested for their antibacterial properties. The study found that specific structural modifications enhanced their efficacy against Gram-positive bacteria .

- Anticancer Potential : Research demonstrated that thiazolidine compounds could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What are the established synthetic routes for (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid?

The compound is typically synthesized via cyclization reactions involving thiosemicarbazides and chloroacetic acid derivatives. A general method includes refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo-compound in a DMF/acetic acid mixture. Recrystallization from DMF-ethanol yields the product . Alternative routes involve multi-step sequences like oximation, methylation, and cyclization, achieving total yields up to 57% .

Q. Which spectroscopic methods confirm the structure of this compound?

- 1H NMR : Used to identify proton environments, particularly the exocyclic double bond (Z-configuration) and aromatic protons.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing; for example, C–C bond lengths (mean 0.002 Å) confirm the Z-configuration .

Q. How is the Z-configuration of the exocyclic double bond experimentally verified?

X-ray diffraction is the gold standard, providing bond angles and torsional parameters. For instance, studies on analogous thiazolidinones show planar geometries with dihedral angles <10° between heterocyclic and phenyl rings, confirming the Z-isomer . NMR coupling constants (e.g., J = 12–14 Hz for vinyl protons) also support this configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Systems : A DMF/acetic acid mixture (1:2 v/v) enhances solubility and reaction efficiency .

- Catalysts : Sodium acetate accelerates cyclization by deprotonating intermediates .

- Monitoring : TLC (hexane:ethyl acetate, 9:1) tracks reaction progress, ensuring minimal byproduct formation .

- Table 1 : Comparison of yields under varying conditions:

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | DMF/AcOH | NaOAc | 57 | |

| Bromination | Toluene/H2O | NaN3 | 65–70 |

Q. What strategies resolve contradictions in spectral data during characterization?

- Contradiction Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism.

- Resolution : Use deuterated DMSO for consistent NMR conditions. Cross-validate with X-ray data to confirm assignments .

- Case Study : A 2022 study reported conflicting MS fragmentation patterns; reinvestigation using high-resolution MS (HRMS) clarified the molecular ion peak at m/z 289.05 .

Q. How do substituents on the phenyl ring influence reactivity and stability?

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at the thiazolidinone carbonyl, accelerating nucleophilic attacks (e.g., hydrolysis).

- Electron-Donating Groups (EDGs) : Stabilize the conjugated system, reducing degradation rates.

- Experimental Evidence : 4-Methoxy substituents in analogous compounds enhance thermal stability (TGA decomposition >250°C) .

Q. What computational methods predict the compound’s bioactivity?

- Docking Studies : Molecular docking with PPAR-γ (a diabetes target) shows binding affinity (ΔG = −8.2 kcal/mol) due to hydrogen bonding with the acetic acid moiety.

- ADMET Prediction : SwissADME analysis indicates moderate bioavailability (LogP = 2.1) and blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

- Key Factors :

- Purity of Reagents : Impurities in chloroacetic acid reduce cyclization efficiency.

- Reaction Time : Over-refluxing (>2 hours) degrades intermediates, lowering yields .

- Resolution : Standardize reagent sources (e.g., ≥99% purity) and optimize reaction times via TLC monitoring .

Methodological Recommendations

Q. How to troubleshoot low yields in the cyclization step?

- Step 1 : Confirm stoichiometry (1:1 molar ratio of thiosemicarbazide to chloroacetic acid).

- Step 2 : Use anhydrous DMF to prevent hydrolysis.

- Step 3 : Add NaOAc incrementally to maintain pH ~6.5 .

Q. What purification techniques are optimal for this compound?

- Recrystallization : DMF-ethanol (1:3) yields >95% purity.

- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) removes polar impurities .

Structural and Functional Insights

Q. How does the thiazolidinone core influence biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.